N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-propyl-1H-pyrazole-5-carboxamide
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Description
N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-propyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.16919058 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antileukemic Activities
Research on structurally similar compounds indicates a focus on antileukemic activities through the synthesis of derivatives. For example, furanyl and pyranyl derivatives of certain carboxamides were investigated for their antileukemic activity, demonstrating the broader research interest in leveraging the structural properties of these compounds for therapeutic applications (Earl & Townsend, 1979).
Novel Synthetic Pathways
Innovations in the synthesis of complex molecules featuring isoxazole and pyrazole units have been reported, highlighting the synthetic chemistry advancements surrounding these motifs. The development of one-pot synthesis methods for 3-methylisoxazole-5-carboxamides underlines the ongoing research to streamline the production of these compounds, which could include the molecule of interest (Martins et al., 2002).
Cytotoxicity Studies
The cytotoxic properties of pyrazole derivatives have been a subject of investigation, with studies focused on the synthesis and characterization of these compounds against specific cancer cell lines. This suggests a potential application of the molecule in cancer research, as part of a broader effort to identify new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Herbicidal Potential
Research into pyrazole derivatives has also explored their potential as antimicrobial and herbicidal agents. The synthesis of novel pyrazole amide derivatives and their preliminary bioassay results reveal the diverse biological activities that these compounds can exhibit, which may extend to the molecule , reflecting the broad applicability of these chemical structures in developing new treatments and solutions in agriculture and medicine (Deng et al., 2016).
Properties
IUPAC Name |
N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-5-propyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-3-4-12-7-14(19-18-12)16(21)17-15-9-22-8-11(15)6-13-5-10(2)20-23-13/h5,7,11,15H,3-4,6,8-9H2,1-2H3,(H,17,21)(H,18,19)/t11-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOABHMLAGKEKX-ABAIWWIYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NC2COCC2CC3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=NN1)C(=O)N[C@H]2COC[C@H]2CC3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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